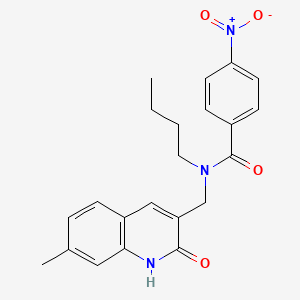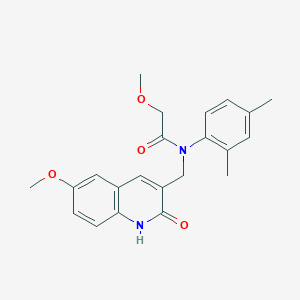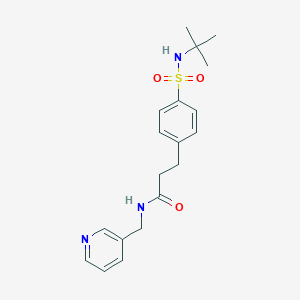
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.
作用机制
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 works by inhibiting the activity of several kinases, including Raf kinase and VEGFR. By inhibiting these kinases, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 can prevent cancer cell growth and angiogenesis, which are important processes in the development and progression of cancer.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, which can lead to decreased cancer cell growth and angiogenesis. Additionally, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, which can further inhibit cancer cell growth.
实验室实验的优点和局限性
One advantage of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been shown to be effective in inhibiting cancer cell growth and angiogenesis in vitro and in vivo. However, one limitation of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in lab experiments is that it can be expensive and difficult to obtain.
未来方向
There are several future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006. One area of research is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 in different types of cancer. Finally, more research is needed to determine the long-term effects of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 on cancer patients, including its potential for causing drug resistance and toxicity.
合成方法
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 involves several steps, including the reaction of 4-aminophenylsulfonamide with tert-butyl chloroformate to form the tert-butyl sulfonamide intermediate. The intermediate is then reacted with 3-pyridinemethanol to form the final product, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006.
科学研究应用
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell growth and angiogenesis. As a result, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide 43-9006 has been investigated as a potential treatment for various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.
属性
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-26(24,25)17-9-6-15(7-10-17)8-11-18(23)21-14-16-5-4-12-20-13-16/h4-7,9-10,12-13,22H,8,11,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOLPASKMMSWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-Butylsulfamoyl-phenyl)-N-pyridin-3-ylmethyl-propionamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720367.png)
![2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720380.png)

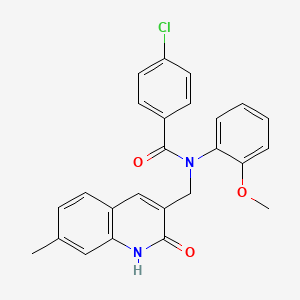

![methyl 2-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenoxy)acetate](/img/structure/B7720406.png)
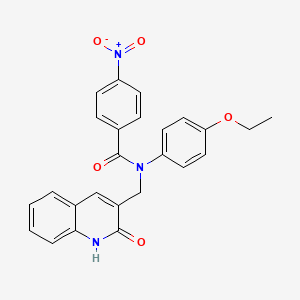
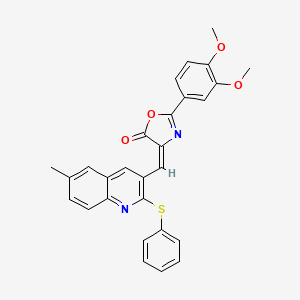
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
